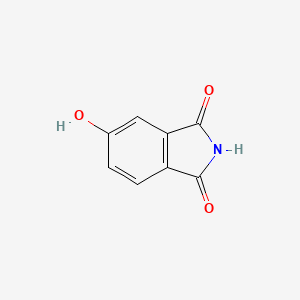

5-Hydroxyisoindoline-1,3-dione

説明

Significance of the Isoindoline-1,3-dione Core in Chemical Biology and Medicinal Chemistry Research

The isoindoline-1,3-dione core, also known as phthalimide (B116566), is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. nih.govresearchgate.net Its structural features, including a planar, resonance-stabilized framework, allow it to readily cross biological membranes. smolecule.comgsconlinepress.com This core is a key component in several well-known drugs, such as thalidomide (B1683933) and its safer analogues lenalidomide (B1683929) and pomalidomide, which are used in the treatment of multiple myeloma. gsconlinepress.commdpi.commdpi.com

The versatility of the isoindoline-1,3-dione core allows for extensive chemical modifications, enabling the development of derivatives with a broad spectrum of pharmacological activities. researchgate.netontosight.ai These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govontosight.ai Researchers have successfully synthesized and evaluated numerous isoindoline-1,3-dione derivatives for various therapeutic targets, including enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. nih.govmdpi.com The ability to introduce different substituents onto the phthalimide ring system allows for the fine-tuning of a compound's electronic properties, lipophilicity, and ultimately, its biological profile. ontosight.ai

Overview of Historical and Current Research Trajectories for Isoindoline (B1297411) Derivatives

Historically, research into isoindoline derivatives was significantly influenced by the discovery of thalidomide in the 1950s. mdpi.com While initially developed as a sedative, its tragic teratogenic effects led to a deeper investigation of its mechanisms of action and the development of safer, more effective analogues. mdpi.com This spurred extensive research into the immunomodulatory properties of this class of compounds. smolecule.com

Current research continues to explore the therapeutic potential of isoindoline derivatives across a wide range of diseases. A significant area of focus is in oncology, with ongoing efforts to develop new anticancer agents. ontosight.airesearchgate.net For instance, certain derivatives have shown inhibitory effects on cancer cell viability. researchgate.net

Another prominent research area is neurodegenerative diseases. smolecule.com Scientists are designing and synthesizing isoindoline-1,3-dione derivatives as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy. nih.govmdpi.com Studies have shown that some of these derivatives exhibit potent inhibitory activity against these enzymes. nih.gov Furthermore, research has demonstrated the neuroprotective effects of certain isoindoline derivatives against oxidative stress in neuronal cell lines. tandfonline.com

The anti-inflammatory and analgesic properties of isoindoline derivatives are also being actively investigated. mdpi.comresearchgate.net Researchers are synthesizing novel derivatives and evaluating their efficacy in various pain and inflammation models. mdpi.com Additionally, the antimicrobial and antidepressant activities of these compounds are emerging as promising new avenues of research. gsconlinepress.combenthamdirect.com

The synthesis of these derivatives often involves the condensation of phthalic anhydride (B1165640) or its substituted analogues with various amines. gsconlinepress.comontosight.ai Modern synthetic strategies are also exploring greener, solventless techniques to improve yields and reduce environmental impact. smolecule.com

Interactive Data Table: Properties of 5-Hydroxyisoindoline-1,3-dione

| Property | Value | Source |

| CAS Number | 50727-06-5 | smolecule.com |

| Molecular Formula | C8H5NO3 | smolecule.com |

| Molecular Weight | 163.13 g/mol | smolecule.com |

| IUPAC Name | 5-hydroxyisoindole-1,3-dione | smolecule.com |

| Canonical SMILES | C1=CC2=C(C=C1O)C(=O)NC2=O | smolecule.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥98% | ontosight.ai |

| Storage Temperature | Room Temperature (Sealed in dry) | sigmaaldrich.com |

| Hydrogen Bond Donor Count | 2 | chem960.com |

| Hydrogen Bond Acceptor Count | 3 | chem960.com |

| Topological Polar Surface Area | 66.4 Ų | chem960.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXFINXXELODNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441664 | |

| Record name | 5-Hydroxyisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50727-06-5 | |

| Record name | 5-Hydroxyisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxyisoindoline 1,3 Dione and Its Derivatives

Established Synthetic Routes for the 5-Hydroxyisoindoline-1,3-dione Scaffold

The synthesis of the this compound core structure is primarily achieved through classical and reliable chemical reactions that have been refined over time. These methods focus on the construction of the fundamental isoindoline-1,3-dione ring system and the subsequent introduction or modification of the hydroxyl group.

Condensation Reactions for Isoindoline-1,3-dione Ring Formation

The most prevalent method for constructing the isoindoline-1,3-dione (or phthalimide) skeleton is through the condensation reaction of a phthalic anhydride (B1165640) derivative with a primary amine. rsc.orgscispace.com This robust reaction is widely applicable for creating a variety of N-substituted isoindoline-1,3-diones. researchgate.net For the specific synthesis of hydroxylated derivatives, a starting material containing the hydroxyl group on the phthalic acid or phthalic anhydride ring is typically used.

A documented synthesis for a related compound involves the reaction of 4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione (B110489) at elevated temperatures, often around 120 °C in a solvent like acetic acid. smolecule.com Similarly, patent literature describes the coupling of 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride to produce hydroxylated derivatives. google.com The general approach involves the nucleophilic attack of the amine on the anhydride carbonyls, followed by an intramolecular cyclization that eliminates a molecule of water. smolecule.com Greener, solventless synthetic techniques that utilize simple heating have also been developed for these types of condensation reactions. researchgate.net

| Reactant A | Reactant B | Product Scaffold | Reference |

|---|---|---|---|

| Phthalic Anhydride | Primary Amines | N-Substituted Isoindoline-1,3-dione | rsc.orgscispace.com |

| 4-Hydroxyphthalic Acid | 3-Aminopiperidine-2,6-dione | Hydroxylated Isoindoline-1,3-dione derivative | smolecule.com |

| 3-Amino-4-hydroxyphthalic acid | 3-Aminopiperidine-2,6-dione HCl | Hydroxylated Isoindoline-1,3-dione derivative | google.com |

| Phthalic Anhydride | Phenylethylamine | N-phenylethylisoindoline-1,3-dione | researchgate.net |

Table 1: Examples of Condensation Reactions for Isoindoline-1,3-dione Synthesis

Functionalization Strategies for Hydroxyisoindoline-1,3-dione Core

Once the core isoindoline-1,3-dione structure is formed, various functionalization strategies can be employed to introduce or modify substituents on the aromatic ring. The strategic and sequential introduction of functional groups is crucial for synthesizing complex derivatives. smolecule.com

A key strategy involves the use of protecting groups to shield reactive sites, such as the hydroxyl group, during subsequent reactions to prevent unwanted side reactions. smolecule.com For instance, a hydroxyl group might be protected as a methoxy (B1213986) ether. A later deprotection step, perhaps using an agent like boron tribromide (BBr₃), can regenerate the hydroxyl group to yield the final product. google.com

Direct functionalization of the aromatic ring is also a powerful tool. The introduction of a halogen atom, for example, can serve as a "handle" for further modifications through cross-coupling reactions. nih.gov The synthesis of compounds like 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3-dione showcases a multi-step functionalization process involving sequential bromination, nitration, and hydroxylation reactions, where the order of introduction is critical for success. smolecule.com

Advanced Synthetic Approaches for this compound Derivatives

Beyond the classical methods, a range of advanced synthetic strategies have been developed to create more complex and diverse derivatives of this compound, often with high degrees of control over the chemical structure and stereochemistry.

Nucleophilic Addition Reactions in Derivative Synthesis

The electrophilic nature of the carbonyl groups within the dione (B5365651) structure makes them susceptible to nucleophilic attack. smolecule.comsmolecule.comsmolecule.com This reactivity can be harnessed to synthesize a variety of derivatives.

A notable example is the regio- and stereocontrolled ring-opening of epoxy alcohol derivatives of isoindoline-1,3-dione. ahievran.edu.tr In one study, a 2,3-epoxy alcohol derivative was subjected to a ring-opening reaction with hydrochloric acid in methanol. The nucleophilic attack occurred with high regioselectivity at the C-2 position of the epoxide. This specific pathway is influenced by both the steric and electronic environment of the epoxide ring and is kinetically controlled, proceeding through the most stable transition state to yield a single, highly functionalized chlorodiol isoindoline-1,3-dione product. ahievran.edu.tr

Metal-Catalyzed Processes for Diverse Substitution Patterns

Transition metal catalysis has become an indispensable tool for the synthesis of isoindoline (B1297411) derivatives, enabling reactions that are otherwise difficult to achieve. researchgate.net Palladium-catalyzed processes are particularly prominent. One such method is the aminocarbonylation of o-halobenzoates, which allows for a one-step synthesis of 2-substituted isoindole-1,3-diones under mild conditions. nih.gov The resulting halogenated isoindoline-dione products can then be further elaborated using other palladium-catalyzed reactions like the Sonogashira or Suzuki couplings to introduce diverse substitution patterns. nih.gov

Other metal-catalyzed approaches include gold-catalyzed cascade cycloaromatizations and palladium(II)-catalyzed ortho-C-H alkenylation followed by intramolecular aminative cyclization. researchgate.net Furthermore, manganese-based oxidizing agents have been used to generate phthalimide-N-oxyl radicals from N-hydroxyphthalimide, which can then participate in C-O coupling reactions with electron-rich arenes. researchgate.net

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Carbonylative Cyclization | o-Halobenzoates, Primary Amines | 2-Substituted Isoindole-1,3-diones | nih.gov |

| Palladium/Copper | Sonogashira Coupling | Halogenated Isoindole-1,3-dione, Alkynes | Alkyne-Substituted Isoindole-1,3-diones | nih.gov |

| Palladium | Suzuki Coupling | Halogenated Isoindole-1,3-dione, Boronic Acids | Aryl-Substituted Isoindole-1,3-diones | nih.gov |

| Gold | Cascade Cycloaromatization | Allenyl Amino Alcohols | Enantioenriched Substituted Isoindolinones | researchgate.net |

| Cesium Carbonate | Domino Reaction | 2-(2-Hydroxyphenyl)isoindoline-1,3-dione, Allenoates | Benzooxazepino[5,4-a]isoindolones | acs.orgnih.gov |

Table 2: Examples of Metal-Catalyzed Syntheses of Isoindoline-1,3-dione Derivatives

Stereoselective Synthetic Methodologies

The development of stereoselective methods is crucial for the synthesis of chiral molecules with specific three-dimensional arrangements, which is often a requirement for biologically active compounds. Several advanced stereoselective syntheses for isoindoline-1,3-dione derivatives have been reported.

A highly stereoselective synthesis of functionalized benzooxazepino[5,4-a]isoindolone derivatives has been achieved through a cesium carbonate-catalyzed domino reaction. acs.orgnih.govresearchgate.net This process involves a β-addition and a γ-aldol reaction between 2-(2-hydroxyphenyl)isoindoline-1,3-dione derivatives and allenoates, proceeding under mild conditions to yield complex heterocyclic structures with high stereoselectivity. acs.orgnih.gov

Another approach involves a [2π+2π] cycloaddition of an imine to a ketene (B1206846) generated in situ, which produces isoindole derivatives containing a β-lactam ring with high stereoselectivity, yielding only the trans-isomer. thieme-connect.com Metal-free stereoselective methods have also been developed, such as the synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines from 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine (B6355638). rsc.org The stereocontrolled ring-opening of epoxy alcohols, as mentioned previously, also represents a key stereoselective transformation in this class of compounds. ahievran.edu.tr

Biological Activities and Pharmacological Potential of 5 Hydroxyisoindoline 1,3 Dione Compounds

Antimicrobial Activity Investigations

The isoindoline-1,3-dione nucleus is a structural component of several molecules investigated for their ability to combat microbial growth. gsconlinepress.com Derivatives of this scaffold have been evaluated against a variety of bacterial and fungal pathogens. gsconlinepress.comontosight.aiontosight.ai

Antibacterial Efficacy and Spectrum of Action

Derivatives of isoindoline-1,3-dione have demonstrated notable antibacterial properties. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria. gsconlinepress.comresearchgate.net For instance, certain novel isoindolinone derivatives were tested for their antibacterial activity against several strains, with the results indicating varying zones of inhibition. nih.gov

One study focused on 4-aminoisoindoline-1,3-dione derivatives, which were found to disrupt bacterial iron homeostasis in Pseudomonas aeruginosa by binding to the bacterioferritin (BfrB) and blocking its interaction with bacterioferritin-associated ferredoxin (Bfd). nih.gov This action inhibits the mobilization of iron from BfrB, leading to a growth defect in the bacteria. nih.gov The efficacy of these analogs was demonstrated by the growth retardation of P. aeruginosa cultures at various concentrations. nih.gov

Another series of derivatives, specifically those of IMB-070593 containing a substituted benzyloxime moiety, showed considerable activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus epidermidis (MSSE). nih.gov Notably, compound 19l from this series was found to be more active against Mycobacterium tuberculosis H37Rv than the parent compound. nih.gov

The antibacterial activity of newly synthesized isoindoline-1,3-dione derivatives was also evaluated. One such compound, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione, was reported to exhibit a broad spectrum of antibacterial activity. researchgate.net

Table 1: Antibacterial Activity of Isoindoline-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Isoindolinone derivative 2c | Staphylococcus aureus | Inhibition Zone | 16 mm | nih.gov |

| Isoindolinone derivative 2f | Staphylococcus aureus | Inhibition Zone | 17 mm | nih.gov |

| Isoindolinone derivative 2c | Bacillus cereus | Inhibition Zone | 15 mm | nih.gov |

| Isoindolinone derivative 2f | Bacillus cereus | Inhibition Zone | 16 mm | nih.gov |

| Isoindolinone derivative 2c | Klebsiella pneumoniae | Inhibition Zone | 13 mm | nih.gov |

| Isoindolinone derivative 2f | Klebsiella pneumoniae | Inhibition Zone | 14 mm | nih.gov |

| Isoindolinone derivative 2c | Escherichia coli | Inhibition Zone | 12 mm | nih.gov |

| Isoindolinone derivative 2f | Escherichia coli | Inhibition Zone | 13 mm | nih.gov |

| 4-aminoisoindoline-1,3-dione analog 16 | Pseudomonas aeruginosa | Growth Retardation | Defect at 25-125 µM | nih.gov |

| IMB-070593 derivative 19h | Gram-positive strains | MIC | <0.008–4 µg/mL | nih.gov |

| IMB-070593 derivative 19j | Gram-positive strains | MIC | <0.008–4 µg/mL | nih.gov |

| IMB-070593 derivative 19k | Gram-positive strains | MIC | <0.008–4 µg/mL | nih.gov |

| IMB-070593 derivative 19m | Gram-positive strains | MIC | <0.008–4 µg/mL | nih.gov |

| IMB-070593 derivative 19l | M. tuberculosis H37Rv | MIC | 0.125 µg/mL | nih.gov |

Antifungal Properties and Associated Mechanisms

In addition to antibacterial effects, isoindoline-1,3-dione derivatives have been investigated for their antifungal potential. gsconlinepress.com Research has shown that these compounds can inhibit the growth of various fungal strains. gsconlinepress.comnih.gov

A study on novel isoindolinone derivatives demonstrated their efficacy against Candida albicans and Yarrowia lipolytica. nih.gov The antifungal activity was quantified by measuring the zone of inhibition. nih.gov For example, derivatives 2c and 2f showed notable activity against both fungal strains tested. nih.gov

Furthermore, a specific derivative, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione, was highlighted for its promising antifungal activity. researchgate.net The general class of cyclic imides, which includes isoindoline-1,3-dione, is recognized for possessing antifungal properties. gsconlinepress.com The mechanism of action for antifungal agents can be complex, often involving the disruption of the fungal cell membrane or interference with essential cellular processes. deepdyve.com

Table 2: Antifungal Activity of Isoindoline-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Isoindolinone derivative 2c | Candida albicans | Inhibition Zone | 14 mm | nih.gov |

| Isoindolinone derivative 2f | Candida albicans | Inhibition Zone | 15 mm | nih.gov |

| Isoindolinone derivative 2c | Yarrowia lipolytica | Inhibition Zone | 14 mm | nih.gov |

| Isoindolinone derivative 2f | Yarrowia lipolytica | Inhibition Zone | 15 mm | nih.gov |

| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Fungal strains | Activity | Promising | researchgate.net |

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of isoindoline-1,3-dione have been evaluated for their antioxidant capabilities, which involve neutralizing harmful free radicals. nih.govsmolecule.com

In Vitro Assessments of Free Radical Scavenging

Several in vitro assays have been employed to determine the radical scavenging potential of isoindoline-1,3-dione derivatives. One such study on novel isoindolinone derivatives used the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical scavenging method. nih.gov The results showed that the antioxidant activity was influenced by the structure of the alkyl chains on the derivatives, with branched chains generally showing higher activity. nih.gov Compound 2f , which contains a cyclohexanol (B46403) group, demonstrated the highest radical scavenging activity among the tested compounds. nih.gov

Another study investigating a copper(II) complex involving an isoindoline-1,3-dione derivative reported excellent free radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) with an IC50 value of 30μg/mL. ardc.edu.au

Table 3: In Vitro Antioxidant Activity of Isoindoline-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Assay | Measurement | Result | Reference |

|---|---|---|---|---|

| Isoindolinone derivative 2a | ABTS | IC50 | 48.15 µg/mL | nih.gov |

| Isoindolinone derivative 2b | ABTS | IC50 | 45.33 µg/mL | nih.gov |

| Isoindolinone derivative 2c | ABTS | IC50 | 35.19 µg/mL | nih.gov |

| Isoindolinone derivative 2d | ABTS | IC50 | 41.66 µg/mL | nih.gov |

| Isoindolinone derivative 2e | ABTS | IC50 | 38.83 µg/mL | nih.gov |

| Isoindolinone derivative 2f | ABTS | IC50 | 29.87 µg/mL | nih.gov |

| Copper(II) complex (3) | DPPH | IC50 | 30 µg/mL | ardc.edu.au |

Cellular Antioxidant Activity Studies

The ability of isoindoline-1,3-dione derivatives to protect cells from oxidative stress is an area of active research. smolecule.com For instance, certain isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, while primarily studied for other activities, were found to have a neuroprotective effect against H2O2-induced cell death in PC12 neurons, which suggests a cellular antioxidant mechanism. nih.gov

A two-photon fluorescent probe, BHID-Bpin, was developed using a 4-hydroxyisoindoline-1,3-dione scaffold to detect peroxynitrite, a potent oxidant, in living cells. rsc.org This tool allows for the imaging of endogenous and exogenous peroxynitrite in HeLa cells and rat hippocampal slices, indicating the utility of this scaffold in studying cellular oxidative processes. rsc.org The probe itself showed negligible impact on cell survival, making it suitable for use in cellular environments. rsc.org

Anticancer Research and Cytotoxic Effects

The isoindoline-1,3-dione framework is present in several compounds investigated for their anticancer properties. gsconlinepress.comontosight.ai Derivatives have shown the ability to inhibit the proliferation of cancer cells and induce cell cycle arrest. researchgate.net

One notable example is the thalidomide (B1683933) analogue 5-hydroxy-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione (5HPP-33). ontosight.airesearchgate.net This compound demonstrated antiproliferative activity against various cancer cell lines. researchgate.net Flow cytometric analysis revealed that 5HPP-33 causes the cell cycle to arrest in the G2-M phase, primarily during mitosis. researchgate.net

A recent study synthesized novel isoindolinone derivatives and evaluated their cytotoxicity and anticancer activity against L929 (mouse fibroblast) and A549 (human lung carcinoma) cell lines. nih.gov The WST-1 assay, which measures cell viability, was used to determine the cytotoxic effects after 24 hours of exposure. nih.gov The IC50 values indicated that the cytotoxicity varied depending on the specific derivative and the cell line. nih.gov

Furthermore, cytotoxic effects have been observed for other related compounds. A derivative referred to as 16c was found to be cytotoxic in Huh7 (human liver carcinoma) cells. aaspjournal.org Additionally, copper complexes incorporating isoindoline-1,3-dione ligands have been assessed for their cytotoxic activity against human hepatocellular liver carcinoma (HepG2) cells, showing increased cytotoxicity with higher concentrations of the complexes. ardc.edu.au

Table 4: Cytotoxic Effects of Isoindoline-1,3-dione Derivatives on Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Derivative | Cell Line | Assay | Measurement | Result | Reference |

|---|---|---|---|---|---|

| 5HPP-33 | 1A9 (ovarian carcinoma) | Flow Cytometry | Cell Cycle | G2-M Arrest | researchgate.net |

| Isoindolinone derivative 2a | A549 (lung carcinoma) | WST-1 | IC50 | 44.97 µg/mL | nih.gov |

| Isoindolinone derivative 2b | A549 (lung carcinoma) | WST-1 | IC50 | 41.59 µg/mL | nih.gov |

| Isoindolinone derivative 2c | A549 (lung carcinoma) | WST-1 | IC50 | 32.74 µg/mL | nih.gov |

| Isoindolinone derivative 2d | A549 (lung carcinoma) | WST-1 | IC50 | 38.64 µg/mL | nih.gov |

| Isoindolinone derivative 2e | A549 (lung carcinoma) | WST-1 | IC50 | 35.81 µg/mL | nih.gov |

| Isoindolinone derivative 2f | A549 (lung carcinoma) | WST-1 | IC50 | 27.93 µg/mL | nih.gov |

| Copper(II) complex (3) | HepG2 (liver carcinoma) | MTT | Cytotoxicity | Concentration-dependent | ardc.edu.au |

| Derivative 16c | Huh7 (liver carcinoma) | Cytotoxicity Assay | Cytotoxicity | Observed | aaspjournal.org |

Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of isoindoline-1,3-dione are a significant class of compounds investigated for their antiproliferative properties against various cancer cell lines. ontosight.aiontosight.aisilae.it Research has demonstrated that these compounds can inhibit cell proliferation and may exhibit selective activity against tumor cells. nih.gov

A key derivative, 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, which is a hydroxylated metabolite of thalidomide, serves as a fundamental component in the development of Proteolysis Targeting Chimeras (PROTACs). targetmol.commdpi.com These PROTACs are designed to induce the degradation of specific proteins implicated in cancer progression. targetmol.com For instance, a PROTAC named MS 39, which incorporates a derivative of the 5-hydroxyisoindoline-1,3-dione structure, effectively induced the degradation of mutant Epidermal Growth Factor Receptor (EGFR) in lung cancer cell lines. targetmol.com This targeted degradation led to the inhibition of proliferation in H3255 lung cancer cells. targetmol.com

Studies on the broader class of 1,3-dioxoisoindolinyl monoamides have shown their potential as inhibitors against various cancer cell lines, including those from breast cancer, prostate cancer, non-small cell lung cancer (NSCLC), and brain tumors. xula.edu Similarly, another related compound, 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione (4-Hydroxythalidomide), has demonstrated appreciable anti-proliferative activity against endothelial cells, although it showed no significant effect on breast or neuroblastoma cells. chemsrc.com

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| MS 39 (Gefitinib-VHL Ligand PROTAC) | HCC827 (exon 19 del) Lung Cancer | Effective degradation of mutant EGFR (DC50 = 5 nM) | targetmol.com |

| MS 39 (Gefitinib-VHL Ligand PROTAC) | H3255 (L858R mutation) Lung Cancer | Effective degradation of mutant EGFR (DC50 = 3.3 nM); Inhibition of proliferation | targetmol.com |

| 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | Endothelial Cells | Appreciable anti-proliferative activity | chemsrc.com |

| 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | Breast Cancer & Neuroblastoma Cells | No significant anti-proliferative effect | chemsrc.com |

| Isoindoline-1,3-dione derivatives | Ehrlich Ascites Carcinoma (in vivo) | Potent anti-proliferative activity | silae.it |

Investigations into Apoptosis Induction and Cell Cycle Modulation

A primary mechanism through which isoindoline-1,3-dione derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and modulating the cell cycle. ontosight.ai Research indicates that these compounds can arrest the cell cycle at specific phases, preventing cancer cells from progressing through their division cycle and ultimately leading to apoptosis.

The thalidomide-based derivative, 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, is central to these investigations. targetmol.comuniroma1.it As a ligand for the E3 ubiquitin ligase cereblon (CRBN), it can be incorporated into PROTACs to target proteins that regulate cell survival and proliferation. targetmol.com For example, the degradation of anti-apoptotic proteins or critical cell cycle regulators can trigger the apoptotic cascade. The investigation of these effects often involves techniques such as flow cytometry to analyze DNA content for cell cycle status and assays like Caspase-Glo to measure the activity of caspases, which are key executioner enzymes in apoptosis. cemm.at Some research points to the ability of related compounds to modulate the transcription of essential genes involved in apoptosis and the cell cycle, such as BCL2 and c-Myc. uniroma1.it

Identification of Molecular Targets in Oncological Pathways

The identification of specific molecular targets is crucial for understanding the anticancer mechanisms of this compound and its derivatives. The most prominent molecular target identified for 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione is the Cereblon (CRBN) protein. targetmol.com CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, and binding by this compound recruits specific target proteins for ubiquitination and subsequent degradation by the proteasome. targetmol.comnih.gov This mechanism is the foundation of CRBN-recruiting PROTACs, which can be engineered to target a wide range of oncogenic proteins for destruction. targetmol.com

Beyond CRBN, other molecular targets have been identified for the broader class of isoindoline-1,3-dione derivatives. One such target is the Ribosomal protein S6 kinase beta-1 (S6K1) , which is a downstream effector in the mTOR signaling pathway. xula.edu The mTOR pathway is frequently hyperactivated in various cancers, and its signals regulate fundamental processes like protein synthesis and cell growth. xula.edu Certain 1,3-dioxoisoindolinyl monoamides have been identified as ATP-competitive inhibitors of S6K1, representing a therapeutic strategy to suppress its activity in cancers where it plays a prominent role, such as in specific types of breast cancer. xula.edu

Enzyme Inhibition and Modulatory Effects

Compounds based on the this compound structure have been evaluated for their ability to inhibit various enzymes, highlighting their potential as modulators of key biological pathways.

Carbonic Anhydrase (CA) Isoenzyme Inhibition Profiles

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide. nih.govtocris.com Certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and progression. nih.govmdpi.com

Derivatives of isoindoline-1,3-dione have been synthesized and evaluated as inhibitors of several human CA (hCA) isoenzymes. nih.gov Studies on isoindoline-1,3-dione-based oxime and benzenesulfonamide (B165840) hydrazone compounds revealed inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as the tumor-associated hCA IX. nih.gov Notably, some of these derivatives displayed selective inhibition of the tumor-related hCA IX isoform over the more ubiquitously expressed hCA I and II, which is a desirable characteristic for potential anticancer agents. nih.gov

| Compound Class | Target Isoenzyme | Inhibitory Activity/Selectivity | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione-based oxime derivatives | hCA I, hCA II, hCA IX | Showed inhibitory activity. | nih.gov |

| Isoindoline-1,3-dione-based sulfonamide derivatives | hCA I, hCA II, hCA IX | Demonstrated significant selective activity against hCA IX compared to hCA I and II. | nih.gov |

| Isoindole-1,3-dione-substituted sulfonamides | hCA I, hCA II | Exhibited potent inhibitory activity with Ki constants ranging from 7.96 to 48.34 nM. | nih.gov |

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov The isoindoline-1,3-dione scaffold has been utilized to design potent AChE inhibitors. nih.gov

A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized and showed potent inhibitory activity against AChE. nih.govnih.gov The most effective compounds from this series demonstrated IC50 values in the low micromolar range, indicating a higher potency than the standard drug rivastigmine (B141) in the reported assays. nih.gov Molecular modeling suggested that these compounds could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, which can be an effective approach for managing Alzheimer's disease symptoms. nih.govnih.gov

| Compound/Derivative | AChE Inhibitory Activity (IC50) | Reference |

|---|---|---|

| para-fluoro substituted hybrid (7a) | 2.1 μM | nih.govnih.gov |

| para-fluoro substituted hybrid (7f) | 2.1 μM | nih.govnih.gov |

| Synthesized hybrid series | 2.1 to 7.4 μM | nih.govnih.gov |

| Rivastigmine (Reference Drug) | 11.07 μM | nih.gov |

Exploration of Other Enzyme Targets and Their Inhibition Mechanisms

Beyond CA and AChE, the versatile isoindoline-1,3-dione scaffold has been explored for its inhibitory potential against other enzyme targets. nih.govsmolecule.com These investigations highlight the broad pharmacological promise of this chemical class.

Studies have indicated that derivatives of 1H-Isoindole-1,3(2H)-dione may act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2) . smolecule.com These enzymes are crucial mediators of the inflammatory response, and their inhibition is the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). smolecule.com Additionally, the general class of isoindoline-1,3-dione derivatives has been associated with inhibitory activity against monoamine oxidase-B (MAO-B) and α-glucosidase , suggesting potential applications in neurodegenerative diseases (like Parkinson's) and diabetes, respectively. nih.gov

Receptor Binding and Ligand-Receptor Interactions

The biological effects of this compound and its analogs are rooted in their ability to bind with specific biological receptors and macromolecules. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Research has identified several biological targets for this compound and related compounds. In the context of neurodegenerative diseases, derivatives of isoindoline (B1297411) have been identified as potential ligands for the human dopamine (B1211576) D2 receptor, suggesting a possible role in the treatment of conditions like Parkinson's disease. smolecule.com Furthermore, their ability to inhibit acetylcholinesterase presents potential for anti-Alzheimer's effects. smolecule.com

A significant finding is the interaction of this compound with bacterioferritin B (BfrB) in Pseudomonas aeruginosa. nih.govacs.org A high-resolution co-crystal structure has shown that the compound binds directly to BfrB at the binding site of its physiological partner, bacterioferritin-associated ferredoxin (Bfd). nih.gov This interaction is critical for iron mobilization within the bacterium. acs.org

In virology, isoindoline scaffolds have been recognized as potent inhibitors of the papain-like protease (PLpro) of coronaviruses, a cysteine protease essential for viral replication. nih.govd-nb.info Additionally, a well-known derivative, Thalidomide-5-OH, which shares the core structure, functions as a ligand for the cereblon (CRBN) protein, an E3 ubiquitin ligase. targetmol.com

The binding mode of this compound to its receptors has been elucidated through advanced structural and computational methods. The co-crystal structure of this compound bound to BfrB, resolved at 1.5 Å, reveals specific molecular interactions. nih.gov The compound rests in a shallow depression on the BfrB surface where the Bfd protein would normally bind. nih.gov The binding is stabilized by hydrogen bonds: a carbonyl-oxygen atom of the dione (B5365651) ring accepts a hydrogen bond from the backbone amide of leucine (B10760876) 71, while the ring's N-H group donates a hydrogen bond to the backbone carbonyl of proline 66. nih.gov A network of water molecules further stabilizes this interaction. nih.gov

For other targets, in silico docking studies have been employed to predict the binding affinities of these compounds, particularly with dopamine receptors. smolecule.com In the case of coronavirus PLpro inhibitors, the binding mode involves the isoindoline scaffold fitting into the S3 and S4 pockets of the enzyme. nih.gov The strength of these interactions can be quantified; for instance, a fluorescence polarization assay was developed to measure the binding affinity of 4-substituted isoindoline-1,3-dione derivatives to BfrB. acs.org

| Compound/Scaffold | Biological Receptor | Binding Site/Mode of Interaction | Therapeutic Potential | Reference |

|---|---|---|---|---|

| This compound Derivatives | Dopamine D2 Receptor | Predicted via in silico docking | Parkinson's Disease | smolecule.com |

| This compound Derivatives | Acetylcholinesterase | Enzyme inhibition | Alzheimer's Disease | smolecule.com |

| This compound | Bacterioferritin B (BfrB) | Binds at the Bfd-binding site via hydrogen bonds | Antibacterial (P. aeruginosa) | nih.govacs.org |

| Isoindoline Scaffold | Coronavirus Papain-like Protease (PLpro) | Binds in S3 and S4 pockets | Antiviral (Coronaviruses) | nih.govd-nb.info |

| Thalidomide-5-OH | Cereblon (CRBN) E3 Ligase | Recruits CRBN protein | PROTAC Technology | targetmol.com |

Anti-inflammatory Properties

Derivatives of isoindoline-1,3-dione are well-documented for their wide range of biological activities, including significant anti-inflammatory effects. jmchemsci.comjmchemsci.comontosight.airesearchgate.netmedjrf.com The mechanism behind this activity often involves the modulation of key inflammatory pathways.

Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are central to the production of prostaglandins, key mediators of inflammation. smolecule.comnih.gov Specifically, new chemical entities incorporating both isoindoline-1,3-dione and acetylenic groups have been developed with the aim of achieving selective COX-2 inhibition, which could minimize the side effects associated with non-selective NSAIDs. nih.gov

Beyond COX inhibition, these compounds have been shown to suppress the production of pro-inflammatory cytokines. smolecule.com Studies have demonstrated an inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). smolecule.com The ability to inhibit TNF-α is particularly relevant as this cytokine is a key driver in many inflammatory diseases and is also secreted by tumor cells to promote angiogenesis. google.com The anti-inflammatory and analgesic properties of a specific derivative, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione, were confirmed in vivo using acetic acid-induced writhing, formalin-induced paw edema, and cotton granuloma models. medjrf.com

| Compound/Derivative | Mechanism of Action | Experimental Model | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione derivatives | Inhibition of COX-1 and COX-2 | Biochemical assays | smolecule.comnih.gov |

| Isoindoline-1,3-dione derivatives | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Cell-based assays | smolecule.com |

| Aminoacetylenic isoindoline-1,3-dione derivatives | Reduction of edema, modulation of cytokines | Carrageenan-induced rat paw edema | nih.gov |

| 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione | Analgesic and anti-inflammatory effects | Formalin-induced paw edema, Cotton granuloma | medjrf.com |

Antiviral Activity of Related Isoindoline Scaffolds

The versatile isoindoline framework is a recurring motif in the development of novel antiviral agents. jmchemsci.comjmchemsci.com By modifying the core structure through linkage, fusion, or substitution, researchers have created derivatives effective against a range of human viruses. jmchemsci.comresearchgate.net

The antiviral spectrum of isoindoline-based compounds includes activity against several DNA viruses.

Vaccinia Virus (VACV): Multiple studies have reported the activity of isoindoline derivatives against the vaccinia virus. researchgate.net Conjugates of the isoindole fragment with natural products like (+)-camphor have shown activity. researchgate.net In one study, an indophenazine derivative containing the isoindole-1,3-dione moiety was found to inhibit the replication of the vaccinia virus at a concentration of 12 μg/ml. ijpsonline.comnih.gov

Adenovirus (AdV): Synthetic adducts based on N-substituted maleic acid imides, which form an isoindole-like structure, have been tested against human adenovirus type 5 (AdV5). researchgate.net One such compound, 9-hexyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-(epiminomethano)isoindole-1,3,8-trione, demonstrated the most significant viral inhibitory properties, with a selectivity index of 7. researchgate.net Other research has identified compounds potent against adenovirus type-7, achieving a 56.7% reduction in viral particles. mdpi.com

The antiviral mechanisms of isoindoline scaffolds are varied and target different stages of the viral life cycle. jmchemsci.com One key strategy is the inhibition of viral entry. This can be achieved by blocking the fusion process between the viral envelope and the host cell membrane or through the antagonism of essential co-receptors like CCR5, which is used by HIV-1 to enter cells. jmchemsci.com Another mechanism involves the inhibition of viral uncoating, a crucial step where the viral genome is released into the host cell. jmchemsci.com

For orthopoxviruses like vaccinia, certain isoindoline-hydrazone derivatives are thought to inhibit the later stages of the viral replication cycle, with the p37 viral protein identified as a potential target. researchgate.net A prominent mechanism for coronaviruses is the inhibition of viral proteases. nih.govd-nb.info Isoindoline-based inhibitors have been designed to target the papain-like protease (PLpro), a viral enzyme that cleaves the viral polyprotein into functional units, a process that is absolutely necessary for viral replication. d-nb.info

Development and Application as Fluorescent Probes in Biological Systems

The this compound scaffold has emerged as a significant platform in the development of advanced fluorescent probes. Its inherent photophysical properties, particularly its capacity for excited-state intramolecular proton transfer (ESIPT), make it an attractive core for creating sensors that can visualize and detect specific analytes within complex biological environments.

Design and Synthesis of Isoindoline-Based Fluorophores

The design of fluorescent probes based on the this compound core often follows a modular approach. This strategy involves a central fluorophore unit, whose properties are modulated by the attachment of specific functional groups that act as recognition sites or triggers. The core fluorophore itself, a derivative of 4-hydroxyisoindoline-1,3-dione, is responsible for the fundamental fluorescence mechanism.

A representative synthesis strategy involves a simple two-step process to create a functional probe. rsc.org The synthesis begins with commercially available starting materials, highlighting the accessibility of this class of compounds.

Step 1: Synthesis of the Core Fluorophore The initial step is the synthesis of the core fluorophore, for example, 2-butyl-4-hydroxyisoindoline-1,3-dione (BHID). This is typically achieved by reacting 3-hydroxyphthalic anhydride (B1165640) with a primary amine, such as butylamine. rsc.org This reaction forms the isoindoline-1,3-dione structure with the hydroxyl group positioned at the 4th position, which is crucial for the ESIPT mechanism.

Step 2: Functionalization to Create the Probe The core fluorophore is then functionalized to create the final probe. For instance, a probe for detecting peroxynitrite (ONOO⁻), named BHID-Bpin, was synthesized by reacting the BHID fluorophore with 4-bromomethylphenylboronic acid pinacol (B44631) ester in the presence of a base like potassium carbonate (K₂CO₃) in a dry solvent such as dimethylformamide (DMF). rsc.org In this design, the boronic acid pinacol ester group is attached to the phenolic oxygen of the fluorophore. This attachment serves to "block" the ESIPT process, rendering the probe initially non-fluorescent. rsc.org The reaction with the target analyte cleaves this blocking group, restoring the ESIPT process and "turning on" the fluorescence. rsc.org

The adaptability of this synthesis allows for the creation of various probes by modifying the attached functional groups. nih.govbiorxiv.org This modular design enables the development of fluorophores targeted to different subcellular organelles or for the detection of various reactive species. nih.govbiorxiv.org

Table 1: Synthesis of BHID-Bpin Probe

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 3-Hydroxyphthalic anhydride, Butylamine | 2-butyl-4-hydroxyisoindoline-1,3-dione (BHID) | Synthesis of the core ESIPT fluorophore. rsc.org |

Mechanisms of Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of 4-hydroxyisoindoline-1,3-dione derivatives is governed by an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.gov This mechanism is responsible for the characteristic large Stokes shift (the difference between the absorption and emission maxima), which is highly desirable for biological imaging as it minimizes self-absorption and background interference. nih.gov

The process unfolds as follows:

Ground State (Enol Form): In its ground state, the molecule exists in an enol configuration, featuring an intramolecular hydrogen bond between the phenolic hydrogen (proton donor) and an adjacent carbonyl oxygen (proton acceptor). rsc.orgacs.org

Photoexcitation: Upon absorption of light, the molecule is promoted to its first excited state (S₁). In this excited state, the electron density shifts, leading to an increase in the acidity of the phenolic proton and the basicity of the carbonyl oxygen. This strengthens the intramolecular hydrogen bond. rsc.orgacs.org

Ultrafast Proton Transfer: This electronic rearrangement facilitates an extremely rapid transfer of the proton from the hydroxyl group to the carbonyl group. This tautomerization occurs on a sub-picosecond timescale (~1 ps for the BHID molecule) and converts the molecule from its excited enol form (E) to an excited keto tautomer (K). rsc.orgnih.gov

Fluorescence from Keto Form: The excited keto form (K) is energetically more stable than the excited enol form (E). It relaxes to its ground state by emitting a photon of light (fluorescence). Because of the significant structural rearrangement during the ESIPT process, this emission occurs at a much longer wavelength (lower energy) compared to the initial absorption. rsc.orgnih.gov

Return to Ground State: After emission, the molecule reverts to its original enol form in the ground state, ready for another cycle of excitation.

In some cases, dual-band fluorescence can be observed, with emission from both the enol and keto forms. rsc.org For the BHID molecule, quantum chemistry calculations and ultrafast spectroscopy have confirmed that upon photoexcitation, it undergoes ESIPT with a low energy barrier, leading to a fluorescent keto-form that decays back to the ground state with a time constant of about 5 nanoseconds. rsc.org

Table 2: Photophysical Properties of the BHID Fluorophore

| Form | State | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Process | Timescale |

|---|---|---|---|---|---|

| Enol | Ground (E) | ~320 nm researchgate.net | - | Light Absorption | Femtoseconds |

| Enol | Excited (E*) | - | ~375-380 nm rsc.org | ESIPT to Keto form | ~1.3 ps rsc.org |

Utility in Cellular Imaging (e.g., Lipid Droplet Imaging)

The unique photophysical properties of this compound-based probes make them powerful tools for cellular imaging. The large Stokes shift and the potential for a "turn-on" fluorescence response upon analyte interaction provide a high signal-to-noise ratio, which is crucial for visualizing specific targets within the crowded cellular environment. rsc.orgrsc.org

A prime example of their application is the development of the BHID-Bpin probe for the detection of peroxynitrite (ONOO⁻), a reactive oxygen species linked to various diseases. rsc.orgrsc.org

Sensing Mechanism: The probe is designed to be non-fluorescent because the boronic ester group attached to the phenolic hydroxyl prevents the ESIPT process. When the probe encounters peroxynitrite, the boronic ester is cleaved through an oxidative reaction. rsc.orgrsc.org This cleavage releases the free 4-hydroxyisoindoline-1,3-dione fluorophore (BHID).

"Turn-On" Fluorescence: Once BHID is released, its hydroxyl group is free to participate in the ESIPT process described previously. Upon excitation, the now-unblocked molecule emits strong fluorescence, providing a clear "turn-on" signal that indicates the presence of peroxynitrite. rsc.org

While this specific example targets peroxynitrite, the design principle is broadly applicable. The high fluorescence quantum yield and photostability of the core structure are advantageous for various imaging applications. nih.gov The ability to generate a strong signal in specific environments makes these probes suitable for imaging subcellular organelles like lipid droplets. rsc.orgnih.gov Probes designed for lipid droplets often exploit the change in fluorescence properties when moving from an aqueous (cytosolic) to a lipophilic (droplet) environment. The ESIPT mechanism of hydroxyisoindoline-diones can be sensitive to solvent polarity, a property that can be harnessed for such applications. researchgate.net Their performance in generating high-contrast images makes them valuable alternatives to traditional dyes like Nile Red or BODIPY for long-term and high-resolution imaging. nih.gov

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features for Biological Efficacy

The biological activity of compounds derived from 5-Hydroxyisoindoline-1,3-dione is dictated by specific pharmacophoric features, which are the essential spatial and electronic characteristics necessary for molecular interactions with a biological target. The core structure itself, consisting of an isoindoline (B1297411) ring with a hydroxyl group and a dione (B5365651) functional group, is a primary determinant of its biological potential. smolecule.com

The isoindoline-1,3-dione moiety is a crucial pharmacophore. Studies have shown that this part of the molecule consistently binds to target proteins in a specific orientation. For instance, in studies of inhibitors targeting the Pseudomonas aeruginosa protein BfrB, the isoindoline-1,3-dione moiety of various analogs was found to invariably bind within the Bfd-binding site in the same manner. nih.gov This consistent binding mode highlights its importance as a foundational scaffold for inhibitor design.

The planarity and rigidity of the isoindoline linker have also been identified as important for biological activity. In the development of selective modulators for histone deacetylases (HDACs), an isoindoline linker was found to be optimal for achieving high potency in a series of tryptophan-based compounds. uni-halle.de The defined conformation of this linker likely contributes to a more favorable binding interaction with the target enzyme.

The hydroxyl group at the 5-position also plays a significant role in modifying the chemical properties of the molecule and presents a site for further chemical modification and derivatization. smolecule.com

Influence of Substitution Patterns on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by altering the substitution patterns on the isoindoline core and its appended functionalities. Research into various classes of inhibitors has demonstrated how different substituents impact biological activity.

In the pursuit of novel carbonic anhydrase (CA) inhibitors, a series of isoindolinone derivatives were synthesized and evaluated for their inhibitory effects on human CA isoforms (hCA I and hCA II). The substitution pattern on the nitrogen of the isoindoline ring was shown to have a significant impact on inhibitory potency. For example, attaching different alcohol moieties to the nitrogen atom resulted in varied affinities for the enzymes. nih.gov Specifically, derivatives with certain substituents exhibited superior inhibitory effects compared to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov

The data below illustrates the influence of different substituents on the inhibitory activity against hCA I and hCA II. nih.gov

Table 1: Inhibitory Activity of Isoindolinone Derivatives against hCA I and hCA II

| Compound | R-Group on Isoindoline Nitrogen | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|---|

| 2c | Cyclopentanol | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2f | Cyclohexanol (B46403) | 16.09 ± 4.14 | 14.87 ± 3.25 |

| 2a | Ethanol | 21.69 ± 10.56 | - |

| 2b | n-Propanol | - | 160.34 ± 46.59 |

| 2d | n-Butanol | - | 251.48 ± 37.07 |

| AAZ (Standard) | Not Applicable | - | 18.16 ± 0.882 |

As shown in the table, compounds 2c and 2f , featuring cyclic alcohol substitutions, demonstrated high potency against both hCA I and hCA II. nih.gov A comparison between compounds 2b and 2d reveals that increasing the alkyl chain length from n-propanol to n-butanol led to a decrease in activity against hCA II, indicating that the size and nature of the substituent are critical for optimal interaction with the enzyme's active site. nih.gov

Similarly, in the development of anti-microtubule agents based on the this compound scaffold, bulky substitutions on an attached phenyl ring were found to be crucial. The presence of di-isopropyl groups, for instance, forces a perpendicular conformation between the isoindole and phenyl rings, which is essential for activity. nih.gov

For inhibitors of the BfrB–Bfd interaction in P. aeruginosa, synthetic modifications were made to the isoindoline-1,3-dione core. nih.gov Analogs were prepared from 4-aminoisoindoline-1,3-dione and 5-aminoisoindoline-1,3-dione, creating ethers, amines, and amides to probe the SAR. nih.gov These studies allow for the exploration of how different functional groups and linker lengths at various positions on the isoindoline ring affect binding affinity and biological function. nih.gov

Rational Design Principles for Optimized Biological Profiles

The rational design of inhibitors based on the this compound scaffold involves a systematic approach to optimize their biological profiles for enhanced potency, selectivity, and desired therapeutic effects. This process often begins with a known active compound or a scaffold identified through screening, which is then methodically modified based on an understanding of its interaction with the biological target.

A common strategy is a modular or component-based design. This involves dissecting the molecule into key components—such as a core scaffold, a recognition element for the target, and a linker—and optimizing each part. For instance, in the design of novel carbonic anhydrase inhibitors, a modular approach involving a "head, core, linker, and tail" was employed. nih.gov The isoindolinone scaffold served as the core, a sulfonyl group acted as the zinc-binding "head," and various alkyl and cyclic alcohol derivatives formed the "linker" and "tail," which could be varied to improve potency and selectivity. nih.gov

Structure-based design is another powerful principle, which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography. This allows for the design of inhibitors that fit precisely into the active site or other binding pockets. A general principle is to start with a low-affinity, general inhibitor and add substituents that exploit unique features of the target enzyme's binding site to confer selectivity. researchgate.net For example, substituents can be added that fit into a specific sub-pocket in one enzyme but would cause a steric clash in a closely related enzyme, thus achieving selectivity. researchgate.net

The development of Proteolysis Targeting Chimeras (PROTACs) provides a sophisticated example of rational design. PROTACs are heterobifunctional molecules that link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein. chemrxiv.org The design of effective PROTACs involves the careful selection of both ligands and the optimization of the linker connecting them. The linker's length, composition, and attachment points are critical for allowing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. biorxiv.org Rational design principles are used to elaborate the structure of a known ligand, such as a derivative of this compound, by attaching an E3 ligase ligand via an optimized linker. chemrxiv.org

Systematic structural variation is a core tenet of rational design. This involves making broad structural changes to all parts of a lead scaffold to probe the SAR comprehensively. acs.org By observing how changes like removing or adding functional groups, extending or replacing ring systems, or altering stereochemistry affect activity, researchers can build a detailed understanding of the requirements for potent and selective biological activity. acs.org

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity. nih.gov DFT calculations have been employed to understand the intrinsic properties of 5-hydroxyisoindoline-1,3-dione and its derivatives.

Theoretical studies suggest that the hydroxyl group at the 5-position can influence the electronic distribution within the molecule. While the phthalimide-like core generally favors the dione (B5365651) form due to conjugated carbonyl groups, the hydroxyl group may allow for localized enolization under certain conditions. smolecule.com To definitively confirm these equilibria, further computational studies, such as those employing DFT, are necessary. smolecule.com

In a study on a related compound, 4-hydroxyisoindoline-1,3-dione (BHID), DFT and time-dependent DFT (TDDFT) were used to optimize its structure in both the ground state (S₀) and the first excited state (S₁). rsc.orgresearchgate.net The calculations revealed the potential for an excited-state intramolecular proton transfer (ESIPT) process. rsc.org This involves the transfer of a proton from the hydroxyl group to a nearby carbonyl oxygen, leading to the formation of a keto-tautomer. researchgate.net Such computational approaches help in understanding the fundamental electronic transitions and reactivity of hydroxyisoindoline-diones. rsc.orgresearchgate.net

Table 1: Key DFT and TDDFT Calculation Parameters for a Related Hydroxyisoindoline-1,3-dione Derivative

| Parameter | Value/Method | Source |

|---|---|---|

| Software | Gaussian 09 | rsc.orgresearchgate.net |

| Functional (Simulation) | B3LYP | researchgate.net |

| Functional (Long-range Interaction) | CAM-B3LYP | researchgate.net |

| Basis Set | 6-31G(d,p) / 6-31+G(d,p) | researchgate.net |

| S₀ to S₁ Vertical Excitation Energy (Calculated) | 4.95 eV (250 nm) | rsc.org |

Note: Data pertains to 4-hydroxyisoindoline-1,3-dione (BHID), a structural isomer of the title compound, and is presented here to illustrate the application of DFT in this class of molecules.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target. u-strasbg.frplos.org

For isoindoline-1,3-dione derivatives, molecular docking studies have been crucial in identifying potential biological targets and understanding their binding interactions. For instance, in silico docking studies have been used to predict the binding affinities of this compound to dopamine (B1211576) receptors, suggesting its potential as a therapeutic agent for neurological disorders. smolecule.com Furthermore, investigations into its inhibitory effects on acetylcholinesterase highlight its relevance in Alzheimer's disease research. smolecule.comnih.gov

In a notable study, a co-crystal structure of this compound bound to the protein BfrB was obtained at a resolution of 1.5 Å. acs.org This experimental structure confirmed that the compound binds at the Bfd-binding site of BfrB. acs.org Such detailed structural information is invaluable for validating and refining molecular docking protocols. The binding of related isoindoline-1,3-dione derivatives has been shown to involve various interactions, including hydrogen bonding and hydrophobic interactions with amino acid residues of the target protein. ardc.edu.au The planar bicyclic system of the isoindoline-1,3-dione core provides a rigid framework for these molecular interactions.

Table 2: Examples of Molecular Docking Studies on Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Target Protein | Key Findings | Source |

|---|---|---|---|

| This compound | Dopamine Receptors | Predicted binding affinity suggests potential for neurological disorder treatment. | smolecule.com |

| This compound | Acetylcholinesterase | Potential inhibitory effects relevant to Alzheimer's research. | smolecule.com |

| This compound | BfrB | Co-crystal structure confirms binding at the Bfd-binding site. | acs.org |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase | Potent compounds interact with both catalytic and peripheral active sites. | nih.gov |

Excited-State Dynamics and Spectroscopic Property Predictions

Computational methods are also employed to predict the behavior of molecules in their electronically excited states, which is crucial for understanding their photophysical properties, such as fluorescence. rsc.org Time-dependent density functional theory (TDDFT) and excited-state dynamics simulations are key tools in this area. rsc.orgresearchgate.net

Research on the structural isomer, 4-hydroxyisoindoline-1,3-dione (BHID), has provided significant insights into the excited-state dynamics of this class of compounds. rsc.orgrsc.org Upon photoexcitation, BHID can undergo an ultrafast excited-state intramolecular proton transfer (ESIPT) in about 1 picosecond. rsc.org This process, where a proton is transferred from the hydroxyl group to a carbonyl oxygen, results in the formation of a keto-tautomer that exhibits strong dual-band fluorescence. rsc.orgrsc.org

Theoretical calculations have been used to model these dynamics. For instance, the S₁ lifetime of a derivative, BHID-Bpin, was calculated to be around 350 picoseconds, relaxing to the ground state either non-radiatively or through fluorescence. researchgate.net For BHID itself, the S₁ state in the enol form can either fluoresce or undergo ESIPT to the keto form with a time constant of 1.3 picoseconds. rsc.org The keto-form then decays back to the ground state via fluorescence with a much longer time constant of about 5 nanoseconds. rsc.org These computational predictions are in reasonable agreement with experimental measurements. researchgate.net

Table 3: Predicted Excited-State Properties of a Related Hydroxyisoindoline-1,3-dione Derivative (BHID)

| Property | Predicted Value/Observation | Source |

|---|---|---|

| ESIPT Time Constant | ~1 ps | rsc.org |

| S₁ Lifetime (BHID-Bpin) | ~350 ps | researchgate.net |

| Keto-form Decay Time Constant | ~5 ns | rsc.org |

| Fluorescence Emission (Keto form) | Predicted at 504 nm | researchgate.net |

Note: Data pertains to 4-hydroxyisoindoline-1,3-dione (BHID) and its derivative, presented to illustrate the application of these computational methods.

In Silico Screening and Predictive Modeling for Biological Activities

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. u-strasbg.fr This approach, often coupled with predictive modeling, helps to prioritize compounds for experimental testing, thereby accelerating the drug discovery process. plos.orgarxiv.org

The isoindoline-1,3-dione scaffold is recognized as a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govontosight.ai Given this precedent, this compound and its analogs are promising candidates for in silico screening campaigns.

Predictive modeling can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. Such models can then be used to predict the activity of novel, unsynthesized compounds. While specific in silico screening studies focusing solely on this compound are not widely reported, the known biological activities of its derivatives provide a strong basis for such investigations. For example, derivatives have been explored for their potential as inhibitors of acetylcholinesterase and for their antimicrobial properties. nih.gov The development of targeted protein degradation strategies using PROTACs (Proteolysis-targeting chimeras) has also utilized thalidomide-based cereblon ligands, some of which are structurally related to this compound. chemicalbook.comnih.gov

Table 4: Potential Biological Activities of Isoindoline-1,3-dione Derivatives for In Silico Screening

| Biological Activity | Rationale for Screening | Source |

|---|---|---|

| Anticancer | Many derivatives show anti-neoplastic activity. | ontosight.ai |

| Anti-inflammatory | The N-phenylphthalimide derivative exhibits this property. | |

| Neuroprotective | Known to have effects relevant to neurodegenerative diseases. | ontosight.ai |

| Acetylcholinesterase Inhibition | The phthalimide (B116566) moiety interacts with the enzyme's peripheral anionic site. | nih.gov |

| Antimicrobial | Halogenated derivatives show enhanced activity. |

Advanced Research Applications in Medicinal Chemistry and Drug Discovery

5-Hydroxyisoindoline-1,3-dione as a Privileged Scaffold and Pharmacophore

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a basis for designing diverse libraries of bioactive compounds. nih.govufrj.br The isoindoline-1,3-dione moiety is recognized as such a scaffold, being present in a wide array of biologically active molecules. smolecule.com This structure provides a rigid, planar framework that can be readily functionalized, allowing for the precise spatial orientation of various substituents to interact with biological receptors.

The this compound variant is particularly noteworthy. The hydroxyl group at the 5-position not only influences the molecule's electronic properties but also provides an additional point for hydrogen bonding, which can be crucial for target recognition and binding affinity. smolecule.com This specific scaffold is a key component in the development of agents targeting neurodegenerative diseases like Parkinson's and Alzheimer's disease. smolecule.com Research has shown that derivatives can act as ligands for dopamine (B1211576) receptors and inhibitors of acetylcholinesterase, highlighting the pharmacophoric importance of this core structure. smolecule.com The term pharmacophore describes the essential spatial arrangement of atoms or functional groups responsible for a molecule's biological activity. The combination of the rigid isoindoline-1,3-dione core and the strategically placed hydroxyl group makes this compound a valuable pharmacophore for engaging with specific enzymatic or receptor sites.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active molecule with a structurally different scaffold, while maintaining the original's biological activity. researchgate.net This technique is used to discover new classes of compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics.

Bioisosteric replacement is a related and frequently used tactic in drug optimization where a substituent or functional group in a lead compound is replaced by another with similar physical or chemical properties. researchgate.net This can lead to significant improvements in the molecule's biological activity, stability, or toxicity profile. A common example is the use of a trifluoromethyl (CF3) group as a bioisostere for a carbonyl group, which can enhance a molecule's lipophilicity and metabolic stability. smolecule.com In the context of isoindoline-1,3-dione derivatives, bioisosteric replacement has been effectively employed. For instance, in the development of new anti-Alzheimer's candidates, a piperidine (B6355638) ring was used as a bioisosteric replacement for a piperazine (B1678402) ring, leading to a significant enhancement in enzyme inhibitory activity. researchgate.net This success is attributed to the greater flexibility of the resulting structure, allowing for more effective interaction with the target receptor. researchgate.net

Development of Hybrid Molecules Incorporating the Isoindoline-1,3-dione Moiety

A powerful strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more different pharmacophores to produce a single compound with a dual or enhanced mode of action. The this compound scaffold is an excellent building block for such hybrids.

Researchers have successfully conjugated the isoindoline-1,3-dione moiety with other heterocyclic systems, such as triazoles or quinoxalines. This approach aims to enhance the binding affinity of the resulting hybrid molecule to the active sites of enzymes. Another prominent application of this strategy is in the development of Proteolysis-Targeting Chimeras (PROTACs). mdpi.combiorxiv.org PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation. biorxiv.org In many PROTAC designs, a derivative of thalidomide (B1683933), which contains the isoindoline-1,3-dione core, serves as the E3 ligase-binding element. This core is then connected via a linker to a ligand that binds to a specific protein of interest, creating a hybrid molecule designed for targeted protein degradation. biorxiv.org

The following table details several N-substituted derivatives of this compound, which can serve as intermediates in the synthesis of more complex hybrid molecules.

| Compound Name | N-Substituent | Molecular Formula | Reference |

| 2-Cyclopropyl-5-hydroxyisoindoline-1,3-dione | Cyclopropyl | C₁₁H₉NO₃ | nih.gov |

| 2-(Cyclopropylmethyl)-5-hydroxyisoindoline-1,3-dione | Cyclopropylmethyl | C₁₂H₁₁NO₃ | nih.gov |

| 2-Cyclohexyl-5-hydroxyisoindoline-1,3-dione | Cyclohexyl | C₁₄H₁₅NO₃ | nih.gov |

| 5-Hydroxy-2-(4-(trifluoromethoxy)benzyl)isoindoline-1,3-dione | 4-(Trifluoromethoxy)benzyl | C₁₆H₁₀F₃NO₄ | nih.gov |

Metabolic Studies and Pharmacokinetic Considerations for Derivatives

Identification and Characterization of Human Metabolites (e.g., 5-Hydroxythalidomide)

In humans, thalidomide (B1683933) undergoes biotransformation to produce several metabolites. usuhs.eduresearchgate.net The primary oxidative metabolites are monohydroxylated derivatives. embopress.orgnih.govembopress.org Two major hydroxylated metabolites have been identified and characterized in humans: 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide. nih.gov 5-hydroxythalidomide results from the hydroxylation of the phthalimide (B116566) ring, a process that may involve arene oxide intermediates. nih.gov Conversely, 5'-hydroxythalidomide is formed through the hydroxylation of the glutarimide (B196013) ring. nih.gov

The formation of these metabolites has been confirmed in vivo, with 5-hydroxythalidomide being detected in the plasma of patients undergoing treatment with thalidomide. drugbank.com These findings highlight the importance of hydroxylation as a key metabolic route for this class of compounds in humans.

| Metabolite | Site of Hydroxylation | Parent Compound | Reference |

|---|---|---|---|

| 5-Hydroxythalidomide | Phthalimide Ring | Thalidomide | nih.gov |

| 5'-Hydroxythalidomide | Glutarimide Ring | Thalidomide | nih.gov |

Elucidation of Metabolic Pathways and Enzyme Involvement

The metabolism of thalidomide and its derivatives proceeds through two main routes: non-enzymatic hydrolysis and enzyme-mediated hydroxylation. researchgate.netnih.gov While spontaneous hydrolysis occurs under physiological conditions, the formation of hydroxylated metabolites like 5-hydroxythalidomide is catalyzed by specific enzymes. usuhs.educlinpgx.org

Studies have identified the Cytochrome P450 (CYP) superfamily of enzymes as the primary mediators of this oxidative metabolism. embopress.orgnih.govembopress.orgnih.gov Specifically, CYP2C19 has been shown to be responsible for the 5-hydroxylation of thalidomide. drugbank.comclinpgx.org Additionally, research involving human liver microsomes has implicated CYP3A enzymes, including CYP3A4 and CYP3A5, in the 5-hydroxylation of thalidomide. jst.go.jpjst.go.jpresearchgate.net Following its formation, 5-hydroxythalidomide can undergo further secondary oxidation, a reaction also catalyzed by CYP3A enzymes in the liver. jst.go.jp

It is important to note that significant interspecies differences exist in thalidomide metabolism. usuhs.eduresearchgate.net For instance, rodents predominantly produce 5'-hydroxythalidomide, whereas in humans and rabbits, both 5-hydroxythalidomide and 5'-hydroxythalidomide are significant metabolites. jst.go.jpresearchgate.net

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP2C19 | 5-hydroxylation of thalidomide | drugbank.comclinpgx.org |

| CYP3A4, CYP3A5 | 5-hydroxylation of thalidomide; Secondary oxidation of 5-hydroxythalidomide | jst.go.jpjst.go.jpjst.go.jp |

Research on Tissue and Cellular Localization of Metabolites

Investigations into the distribution of thalidomide metabolites have revealed their presence in various biological fluids and tissues. Both 5-hydroxythalidomide and 5'-hydroxythalidomide have been detected in the blood plasma of male rabbits following oral administration of thalidomide. jst.go.jp Notably, these metabolites were also found in seminal plasma, indicating their distribution beyond the systemic circulation. jst.go.jpjst.go.jp

Studies utilizing mice with "humanized" livers have provided further insight into the localization and subsequent interactions of these metabolites. jst.go.jp This research demonstrated that the bioactivation of 5-hydroxythalidomide by human CYP3A enzymes can lead to nonspecific protein binding within the liver. jst.go.jpjst.go.jp In these humanized mouse models, further metabolism of 5-hydroxythalidomide was observed, leading to the formation of glutathione (B108866) conjugates in the liver. jst.go.jpjst.go.jp This suggests that the liver is a key site for both the formation and subsequent conjugation and binding of these metabolites.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Indications

While the isoindoline-1,3-dione core is known for its role in anticancer and anti-inflammatory agents, ongoing research is broadening its therapeutic potential by identifying new biological targets. mdpi.comsilae.it This exploration promises to uncover treatments for a wider range of diseases.